![molecular formula C13H14N4OS2 B3012671 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide CAS No. 946376-12-1](/img/structure/B3012671.png)

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

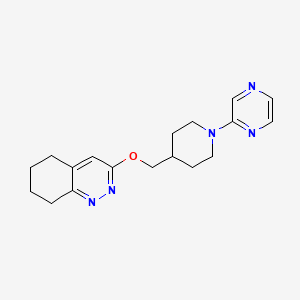

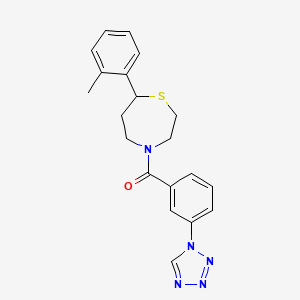

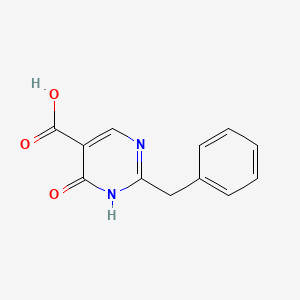

The compound “N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide” is a derivative of thiazolo[3,2-b][1,2,4]triazole . It has a molecular formula of C10H10N4S2 . The compound is part of a class of molecules that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a three-component and three-stage synthetic protocol . The process typically involves the reaction of 1,2,4-triazole-3 (5)-thiol with N-arylmaleimides or with monochloroacetic acid and oxocompounds .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring attached to a thiazolo[3,2-b][1,2,4]triazole ring via an ethyl linker . The InChI string and Canonical SMILES provide more detailed information about the structure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.3 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound’s XLogP3-AA is 1.6, indicating its partition coefficient .Scientific Research Applications

Fungicidal Activity

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has led to promising fungicides. These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . Specifically, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing commercially available fungicides like diflumetorim and flumorph. Compound 4f, in particular, showed efficacy in field trials, making it a potential candidate for further development .

Antibacterial Properties

While not explicitly studied for this compound, related N-[2-(thiophen-3-yl)ethyl] derivatives have shown antibacterial activity . Further exploration could reveal similar effects for our compound of interest.

Biochemical Studies

Understanding the interaction of this compound with biological macromolecules (e.g., proteins, nucleic acids) could provide insights into its potential as a therapeutic agent or diagnostic tool.

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities. Given the anticancer properties of similar compounds , this compound could be studied for its potential anticancer effects. Additionally, its potential as an antiviral and anti-infective drug could be explored .

Mechanism of Action

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Some thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been studied as potential topoisomerase 1 inhibitors .

Mode of Action

Thiazole derivatives have been reported to interact with various targets to exert their effects . For instance, some thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones have been studied as potential inhibitors of topoisomerase 1, an enzyme that alters the supercoiling of DNA .

Biochemical Pathways

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole in water, alcohol, and ether may influence its bioavailability and pharmacokinetic properties.

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .

Action Environment

The solubility of thiazole in various solvents may suggest that its action, efficacy, and stability could be influenced by the solvent environment.

properties

IUPAC Name |

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4OS2/c1-2-11(18)14-6-5-9-8-20-13-15-12(16-17(9)13)10-4-3-7-19-10/h3-4,7-8H,2,5-6H2,1H3,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFNMBZGYRCESR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propionamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B3012589.png)

![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

![N-(2-ethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012593.png)

![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)

![3-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridazine-4-carboxylic acid](/img/structure/B3012610.png)